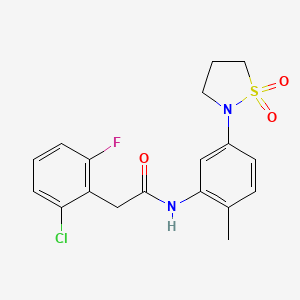
2-(2-chloro-6-fluorophenyl)-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chloro-6-fluorophenyl)-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)acetamide is a useful research compound. Its molecular formula is C18H18ClFN2O3S and its molecular weight is 396.86. The purity is usually 95%.
BenchChem offers high-quality 2-(2-chloro-6-fluorophenyl)-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-chloro-6-fluorophenyl)-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Properties
Oxazolidinones, a class of compounds to which the mentioned chemical belongs, have shown significant in vitro antibacterial activities. Studies have demonstrated their effectiveness against a variety of clinically important human pathogens, including methicillin-resistant Staphylococcus aureus, Enterococcus faecium, and Mycobacterium tuberculosis. These compounds inhibit bacterial protein synthesis through a unique mechanism and have been effective against strains resistant to other antibiotics (Zurenko et al., 1996).
Analytical and Synthesis Studies
Research has been conducted on the synthesis and characterization of related compounds, including their polymorphic forms. For instance, linezolid, an oxazolidinone antibiotic, has been studied for its different anhydrous polymorphic forms, which are significant for understanding the properties and applications of these compounds (Maccaroni et al., 2008).
Radiosynthesis and Metabolic Studies
Compounds similar to the mentioned chemical have been studied for their potential in radiosynthesis and understanding their metabolic pathways. For example, chloroacetanilide herbicides and their metabolites have been synthesized and analyzed to understand their metabolism in human and rat liver microsomes. This research is crucial for evaluating the environmental and health impacts of these compounds (Coleman et al., 2000).
Application in Antitumor Activities
Some derivatives of oxazolidinone compounds have shown potential in antitumor activities. Research in this area focuses on synthesizing and evaluating the efficacy of these compounds against various cancer cell lines, contributing to the development of new therapeutic agents (Xiong Jing, 2011).
Spectroscopic and Quantum Mechanical Studies
The spectroscopic analysis of related compounds has been conducted to understand their chemical properties and potential applications. Studies involving FT-IR, Raman, ECD, and NMR spectroscopy provide insights into the molecular structure and behavior of these compounds, which is crucial for their application in various fields (Michalska et al., 2017).
Photovoltaic Efficiency Modeling
Research has been conducted on the potential use of benzothiazolinone acetamide analogs in dye-sensitized solar cells (DSSCs). These studies explore the light harvesting efficiency and electron injection properties of these compounds, indicating their potential in renewable energy technologies (Mary et al., 2020).
Anticonvulsant Activities
Studies have been done on analogs of this chemical structure to evaluate their anticonvulsant activities. These research efforts aim to develop new therapeutic agents for the treatment of convulsive disorders (Alagarsamy et al., 2016).
Propriétés
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN2O3S/c1-12-6-7-13(22-8-3-9-26(22,24)25)10-17(12)21-18(23)11-14-15(19)4-2-5-16(14)20/h2,4-7,10H,3,8-9,11H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYTWOLIPZQDWPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)CC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chloro-6-fluorophenyl)-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

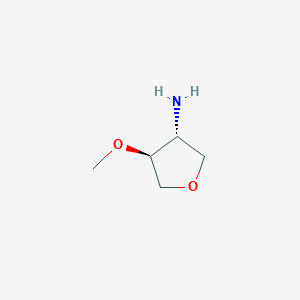
![N-(benzo[d][1,3]dioxol-5-yl)-3-methoxyisoxazole-5-carboxamide](/img/structure/B2994332.png)
![2-{(E)-[(5-chloro-2-methoxyphenyl)imino]methyl}phenol](/img/structure/B2994334.png)
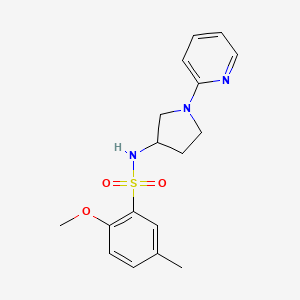
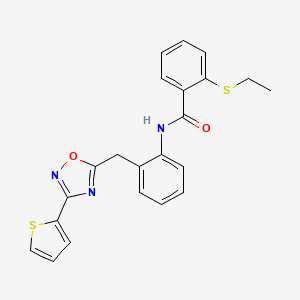
![4-[2-(4-Chlorophenyl)acetyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2994337.png)
![3-allyl-8-(3-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2994338.png)
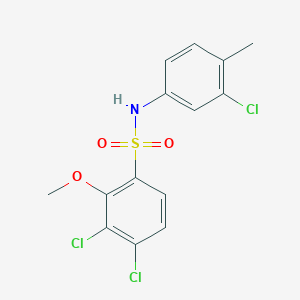
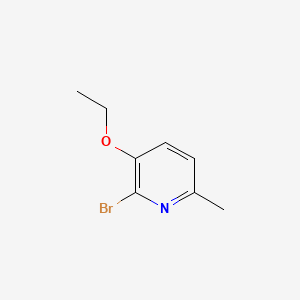
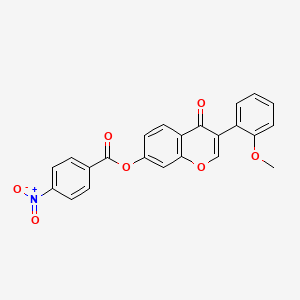
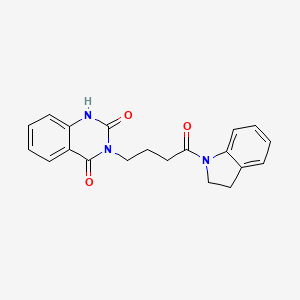
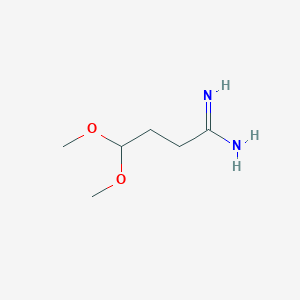
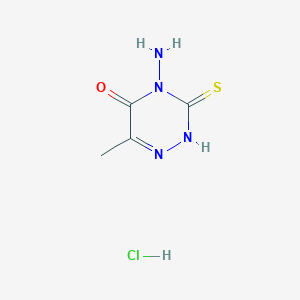
![1H-Indole-1-carboxylic acid, 6-[(2-chloro-5-fluoro-4-pyrimidinyl)amino]-2,3-dihydro-, 1,1-dimethylethyl ester](/img/structure/B2994352.png)